Optovin

Description

The Evolving Landscape of Optogenetic and Optopharmacological Tools

The ability to control biological processes with light has revolutionized neuroscience and other fields. Optogenetics, which typically involves the genetic introduction of light-sensitive proteins (opsins) into target cells, allows for precise spatiotemporal control of neuronal activity. nih.govanr.frsissa.it However, optogenetics often requires genetic modification, which can limit its application, particularly in non-transgenic organisms or for therapeutic purposes in humans. nih.govnih.govanr.fr

Optopharmacology, also known as chemical optogenetics or photopharmacology, presents a complementary approach. anr.frsissa.ittandfonline.com This method utilizes synthetic photoswitchable small molecules that can modulate the activity of endogenous proteins, such as ion channels or receptors, in response to light. anr.frsissa.ittandfonline.com This allows for optical control without the need for genetic manipulation of the target protein itself. anr.frtandfonline.com Optovin falls into this category, acting as a photochemical tool to control endogenous TRPA1 channels. nih.govnih.govnih.gov

Small Molecules as Pioneering Modulators of Biological Processes

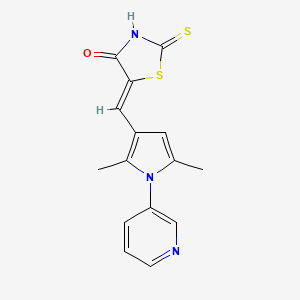

Small molecules have historically played a crucial role in probing and manipulating biological pathways. Their relatively small size allows them to interact with specific protein targets, influencing their function. In the context of optopharmacology, small molecules are designed with photoswitchable moieties that change their conformation or properties upon illumination with specific wavelengths of light. anr.frhellobio.com This light-induced change in the small molecule then translates into a change in the activity of its target protein. This compound, with its rhodanine (B49660) ring, is an example of such a small molecule that confers light sensitivity upon the TRPA1 channel. researchgate.netbiorxiv.orgroyalsocietypublishing.org Its discovery highlights the potential of small molecule screening approaches to identify novel tools for optical control of biological processes. nih.govnih.gov

Physiological Significance of Transient Receptor Potential Ankyrin 1 (TRPA1) Channels in Sensory Systems

Transient Receptor Potential Ankyrin 1 (TRPA1) channels are non-selective cation channels that are widely expressed in sensory neurons and other cell types. nih.govphysiology.org They are known as "polymodal cellular sensors" because they can be activated by a diverse range of stimuli, including noxious cold, mechanical force, and a plethora of chemical irritants, many of which are electrophilic compounds that react with cysteine residues on the channel. nih.govresearchgate.netphysiology.org TRPA1 channels play critical roles in the detection and transduction of sensory information, contributing to the perception of pain, itch, and temperature sensation. nih.govphysiology.orgmdpi.com They are involved in various physiological and pathophysiological processes, including inflammation and pain signaling. physiology.orgfrontiersin.orgfrontiersin.org The activation of TRPA1 leads to calcium influx and depolarization, which can trigger action potentials in neurons. mdpi.com

This compound's significance lies in its ability to selectively activate TRPA1 channels in a light-dependent manner. tocris.comnih.gov This allows researchers to optically control the activity of neurons and other cells that express endogenous TRPA1, providing a powerful tool for investigating the physiological roles of these channels in sensory systems and beyond. nih.govnih.govnih.gov Studies using this compound have demonstrated its ability to induce light-activated motor behaviors in zebrafish and activate TRPA1-expressing neurons in mice. tocris.comnih.govnih.gov

Detailed Research Findings Related to this compound and TRPA1:

Research has shown that this compound activates human TRPA1 through structure-dependent photochemical reactions involving redox-sensitive cysteine residues in the channel. nih.govresearchgate.netapexbt.com Specifically, cysteine residues C621, C633, and C856 have been implicated in this compound's mechanism of action. nih.govmdpi.com The photochemical reaction mechanism likely involves reversible covalent thioether bonding between TRPA1 and this compound. nih.gov

Studies in zebrafish embryos, a model organism well-suited for chemical screens due to its optical clarity and permeability to small molecules, were instrumental in the discovery of this compound. nih.govresearchgate.netresearchgate.net this compound was found to induce rapid and reversible motor excitation in response to violet light stimuli in wild-type zebrafish. nih.govbiorxiv.org This behavioral effect was shown to be dependent on the presence of functional TRPA1 channels, as mutations in the zebrafish trpa1b gene eliminated the this compound response. nih.govapexbt.com

Electrophysiological studies in HEK293T cells transfected with human TRPA1 have further confirmed that this compound activates these channels upon light stimulation. nih.govmedchemexpress.commdpi.com The activation is blocked by selective TRPA1 antagonists like HC-030031, providing further evidence for TRPA1 as the primary target of this compound. nih.govroyalsocietypublishing.org

This compound's ability to control TRPA1 activity with light has been explored in various contexts. For example, it has been used to stimulate cardiomyocyte pacing in zebrafish and human stem cell-derived cardiomyocytes. researchgate.net In animals with severed spinal cords, this compound treatment and localized illumination have been shown to enable control of motor activity in paralyzed extremities. nih.govnih.govutah.eduselleckchem.com This suggests potential applications in research involving neural circuits and motor control.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS2/c1-9-6-11(7-13-14(19)17-15(20)21-13)10(2)18(9)12-4-3-5-16-8-12/h3-8H,1-2H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISGMOZSGOGYOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)NC(=S)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501129155 | |

| Record name | 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501129155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348575-88-2 | |

| Record name | 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348575-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501129155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Discovery and Foundational Characterization of Optovin

Identification of Optovin's Unique Light-Dependent Biological Activity

The screening process identified one standout compound, subsequently named this compound, which caused a dramatic increase in motor activity—greater than 40 standard deviations above the mean of the control group—but only upon exposure to light. nih.govresearchgate.net This effect was both rapid and reversible. nih.gov Further characterization revealed that the behavioral response in this compound-treated animals is specifically triggered by violet light (peak absorbance at 415 nm), with no response to blue, green, or longer wavelengths. nih.govresearchgate.net The intensity of the light stimulus was also a critical factor, with motor activity being elicited at intensities greater than 1.6 μW*mm⁻². nih.govresearchgate.net For light stimuli lasting between 5 and 20 seconds, the duration of the motor response was proportional to the duration of the stimulus, and repeated light pulses could trigger multiple, distinct responses. nih.gov

Subsequent investigation into its mechanism of action determined that this compound functions as a reversible, photoactivated ligand for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. nih.govnih.govmedchemexpress.com TRPA1 is a cation channel known for its role in detecting chemical irritants and is expressed in sensory neurons. nih.govnih.gov this compound's activity is dependent on a photochemical reaction involving its rhodanine (B49660) ring moiety. nih.govbiorxiv.org Upon activation by light, this compound is thought to form a reversible covalent bond with redox-sensitive cysteine residues within the TRPA1 channel, leading to its activation. nih.govnih.govharvard.edu This light-dependent interaction with an endogenous protein was a unique finding, distinguishing this compound from the 171 other rhodanine-containing compounds in the screening library that did not produce the same effect. researchgate.net

| Parameter | Observation | Reference Index |

|---|---|---|

| Screening Hit Confirmation | Increased motor activity >40 standard deviations above control mean | nih.govresearchgate.net |

| Effective Wavelength | 387-415 nm (Violet) | nih.govresearchgate.net |

| Ineffective Wavelengths | 485 nm (Blue), 560 nm (Green), and longer | researchgate.net |

| Stimulus Intensity Threshold | >1.6 μW*mm⁻² | nih.govresearchgate.net |

| Molecular Target | TRPA1 Channel | nih.govnih.gov |

| Reversibility | Activity is reversible | nih.gov |

Initial Observations of In Vivo Photosensory Responses in Vertebrate Models

The initial characterization of this compound's effects was conducted in zebrafish embryos. The observed light-induced motor activity, consisting of C-bend-like contractions and swimming behaviors, occurred even at developmental stages before the visual system is functional. nih.govbiorxiv.org This crucial observation indicated that the photosensory response was not mediated by the eyes. nih.govnih.gov

To confirm this non-visual mechanism, experiments were performed on spinalized zebrafish, where the head, including the eyes and brain, was removed. In these preparations, localized illumination of the body still elicited motor contractions in the presence of this compound, demonstrating that the compound acts on sensory neurons in the periphery. nih.govresearchgate.net The activation of these sensory neurons is believed to trigger spinal reflex arcs that result in the observed motor behaviors. nih.gov

The activity of this compound was also confirmed in a mammalian model. In isolated dorsal root ganglia (DRG) sensory neurons from mice, this compound induced strong, light-dependent activation in approximately one-third of the neurons. nih.gov Nearly all of the neurons that responded to this compound also responded to mustard oil, a known TRPA1 agonist, further solidifying TRPA1 as the molecular target. nih.gov Furthermore, topical application of this compound to the ear of adult mice rendered the animals sensitive to light, causing them to exhibit nociceptive behaviors (head-shaking or twitching) when the ear was illuminated with a laser. nih.govresearchgate.net These initial in vivo studies in both zebrafish and mice established this compound as a tool capable of inducing light sensitivity in endogenous sensory neurons in wild-type vertebrates. nih.govnih.gov

Elucidating the Molecular Mechanism of Optovin Mediated Trpa1 Activation

Identification and Validation of TRPA1 as the Primary Molecular Target

Multiple lines of evidence have firmly established TRPA1 as the primary molecular target responsible for Optovin's effects. Studies utilizing genetic approaches and functional assays have demonstrated that TRPA1 is both necessary and sufficient for responsiveness to this compound and light stimulation. nih.govresearchgate.netnih.gov

Genetic Evidence for TRPA1 Channel Requirement

Genetic studies have provided compelling evidence for the essential role of TRPA1 in mediating this compound's activity. In zebrafish, genetic mutation of the TrpA1b gene completely eliminates the behavioral response typically observed upon this compound treatment and light exposure. nih.gov Similarly, experiments using dorsal root ganglia (DRG) neurons isolated from TrpA1 mutant mice showed that these neurons did not respond to this compound, unlike wild-type controls, although they retained responsiveness to other depolarizing agents like KCl. nih.gov The activity of this compound on wild-type mouse DRG neurons was also blocked by HC-030031, a selective TRPA1 antagonist, further supporting the requirement of TRPA1 for this compound function. nih.gov

Demonstrated Sufficiency of TRPA1 for this compound Responsiveness

Beyond being necessary, TRPA1 has also been shown to be sufficient to confer this compound sensitivity. Non-excitable cultured cells, such as HEK293T cells, can be rendered light-sensitive by transfection with the human TRPA1 gene. nih.govresearchgate.net Whole-cell patch clamping experiments on HEK293T cells transfected with human TRPA1 demonstrated that this compound activated these cells upon photostimulation, whereas cells transfected with GFP, TRPV1, or TRPM8 did not show this response. nih.govresearchgate.net This indicates that the presence of TRPA1 alone is enough to enable cellular responsiveness to this compound and light.

Photochemical Reaction Mechanism of this compound

This compound's ability to activate TRPA1 is dependent on light, indicating a photochemical reaction mechanism. nih.govnih.gov this compound is a yellow-colored compound with specific light absorption properties that are crucial for its activation. nih.gov

Characterization of Light-Dependent Activation Spectrum

This compound exhibits a peak absorbance at 415 nm, falling within the violet light spectrum. nih.gov Studies have shown that this compound-induced responses, such as increased motor activity in zebrafish, are effectively triggered by violet light stimulation. nih.govroyalsocietypublishing.orgapexbt.com The light-dependent nature of this compound's activity highlights that the absorption of photons at specific wavelengths is the initial step in its mechanism of action.

Role of Photochemical Energy Transfer in TRPA1 Gating

Upon absorbing light, this compound is excited to a photochemically reactive state. nih.gov This photoactivated intermediate can then interact with TRPA1. Evidence suggests that photochemical energy transfer is necessary for this compound's behavioral effects in vivo. researchgate.net While photoactivated compounds can generate reactive oxygen species (ROS), such as singlet oxygen, studies indicate that the generation of singlet oxygen alone may not be sufficient for this compound's full behavioral effects and that structure-dependent interactions are also important for TRPA1 activation in vivo. nih.govresearchgate.net The photochemical reaction likely involves reversible covalent bonding between this compound and TRPA1. nih.gov

Specific Molecular Interactions with TRPA1

This compound activates TRPA1 through structure-dependent photochemical reactions involving specific amino acid residues in the channel, particularly redox-sensitive cysteine residues. nih.govresearchgate.netnih.govapexbt.commedchemexpress.comebi.ac.uk Reactive electrophilic compounds are known to activate TRPA1 by covalently modifying cysteine residues in the cytoplasmic N-terminal region. researchgate.netresearchgate.net

Studies involving point mutations in key cysteine residues of human TRPA1, such as C621, C633, and C856, have shown that mutations at these positions can significantly reduce the channel's response to this compound. nih.govresearchgate.net This suggests that this compound, following photoactivation, reacts with these specific cysteine residues. The interaction is thought to involve the formation of a reversible covalent thioether bond between this compound and these cysteine residues on TRPA1. nih.govresearchgate.net This reversible modification is distinct from the more resistant modifications induced by ROS and aldehydes. researchgate.net The chemical structure of this compound, which contains an α,β-unsaturated rhodanine (B49660) system, an olefin-like compound, is capable of reacting with cysteine residues. royalsocietypublishing.org

The interaction with these cysteine residues leads to conformational changes in the TRPA1 channel, ultimately resulting in its activation and subsequent ion flux.

Data Tables

| Study Type | Model System | Key Finding | Citation |

| Genetic Mutation | Zebrafish (TrpA1b mutant) | Eliminates this compound-induced behavioral response. | nih.govapexbt.com |

| Genetic Knockout | Mouse DRG neurons (TrpA1 KO) | Abolishes response to this compound. | nih.govroyalsocietypublishing.org |

| Pharmacological Blockade | Mouse DRG neurons (HC-030031) | Blocks this compound activity. | nih.govroyalsocietypublishing.org |

| Transfection (Sufficiency) | HEK293T cells (hTRPA1) | Confers light-dependent this compound sensitivity. | nih.govresearchgate.net |

| Absorbance Spectrum | This compound | Peak absorbance at 415 nm. | nih.gov |

| Cysteine Mutagenesis | hTRPA1 (C621S, C633S, C856S) | Significantly decreased response to this compound. | nih.govresearchgate.net |

| Singlet Oxygen Generation | This compound + Light | Generates singlet oxygen, but not hydroxyl radicals or superoxide. | nih.govresearchgate.net |

| Singlet Oxygen Quenching | Zebrafish (DABCO + this compound/Light) | Suppresses this compound response in vivo. | researchgate.net |

Involvement of Redox-Sensitive Cysteine Residues (e.g., Cys 621, 633, 856)

Reactive electrophilic compounds are known to activate TRPA1 channels through the covalent modification of specific cysteine residues, particularly those located at amino acid positions 621, 633, and 856. nih.govresearchgate.netresearchgate.netgenecards.org These cysteine residues are considered key redox-sensitive sites in TRPA1 and contribute to the channel's sensitivity to oxidative stress. researchgate.netresearchgate.net

Studies using site-directed mutagenesis have investigated the importance of these cysteine residues for this compound activity. nih.govresearchgate.net Mutation of Cys621, Cys633, or Cys856 to serine (C621S, C633S, C856S), individually or in combination (e.g., C633S/C856S double mutant or a triple cysteine mutant), significantly reduces the TRPA1 response to this compound and light compared to wild-type channels. nih.govresearchgate.net This provides strong evidence that this compound activates TRPA1 by reacting with these specific cysteine residues. nih.govresearchgate.net

Proposed Formation of Reversible Covalent Adducts (e.g., Thioether Linkage)

A possible explanation for this compound's mechanism of action is the direct alkylation of cysteine residues in TRPA1 via rapid and reversible covalent bonding. nih.gov The photochemical reaction mechanism likely involves the formation of a reversible covalent thioether bond between TRPA1 and a photoactivated intermediate of this compound. nih.govresearchgate.netresearchgate.net

This proposed mechanism is supported by the observation that alterations to this compound's structure, such as methylation of its olefin group, or mutation of the presumptive target cysteines in TRPA1, reduce this compound's activity. researchgate.net By analogy, the formation of a reversible thioether bond between a rhodanine-like small molecule and Cys325 of the ERRα receptor has been previously demonstrated. nih.gov The photo-dependence of this linkage is suggested by the lack of behavioral response in the dark, even at high this compound concentrations, and the absence of excitation when this compound is rinsed away before illumination. nih.gov While the activation is rapidly reversed in the dark, the precise deactivation mechanism requires further analysis. nih.govresearchgate.net

Mechanistic Distinctions from Genetically Encoded Optogenetic Tools and Azobenzene-Based Photoswitches

This compound represents a distinct approach to achieving optical control of biological activity compared to traditional genetically encoded optogenetic tools and azobenzene-based photoswitches. nih.govnih.govresearchgate.net

Genetically encoded optogenetic tools, such as microbial opsins, require the introduction of exogenous genetic material into the target cells or organisms to express light-sensitive proteins. nih.govresearchgate.netresearchgate.netlorentzcenter.nl This often necessitates the use of transgenic systems. nih.govresearchgate.net this compound, as a small molecule, offers the advantage of controlling endogenous TRPA1 receptors in wild-type, non-transgenic animals. nih.govresearchgate.net

Azobenzene-containing photoswitches are another class of photochemical tools used for optical control, often by undergoing reversible cis-trans isomerization upon light illumination. nih.govnih.govresearchgate.netmdpi.com These molecules have been used to control various targets, including glutamate (B1630785) receptors and potassium channels. nih.govnih.gov However, this compound's mechanism of action is not based on azobenzene (B91143) photoreactivity. nih.gov Instead, this compound activates TRPA1 via structure-dependent photochemical reactions with cysteine residues, likely through reversible covalent modification, a mechanism distinct from the photoisomerization utilized by azobenzene photoswitches. nih.govresearchgate.netnih.gov Furthermore, the light-induced generation of singlet oxygen, which can occur with some photosensitizers, appears insufficient for this compound's behavioral effects, suggesting that structure-dependent interactions are crucial for its TRPA1 activation in vivo. nih.govresearchgate.net

Cellular and Subcellular Investigations of Optovin Activity

In Vitro Electrophysiological Characterization of TRPA1 Channel Gating

Electrophysiology, particularly whole-cell patch-clamp recordings, has been a crucial method for characterizing how optovin affects the gating of TRPA1 channels. These studies provide direct evidence of ion channel activation and the resulting currents.

Analysis of TRPA1 Currents and Responsiveness to this compound

Analysis of patch-clamp data involves examining the characteristics of the currents elicited by this compound. This includes measuring current density amplitudes and observing the changes in membrane potential. Studies have shown that in HEK293T cells expressing hTRPA1, this compound treatment followed by photostimulation significantly increases current density amplitudes compared to conditions lacking this compound, hTRPA1, or light nih.gov. This confirms that both this compound and light are necessary for robust TRPA1 activation nih.gov.

Furthermore, the neuronal depolarization induced by light in this compound-loaded neurons has been observed and measured using whole-cell recordings. The involvement of TRPA1 in this depolarization is confirmed by the significant reduction in the neuronal response when a selective TRPA1 antagonist, such as HC-030031, is applied royalsocietypublishing.organu.edu.au.

Intracellular Calcium Dynamics upon this compound Activation

Activation of TRPA1, a non-selective cation channel permeable to calcium, leads to an influx of Ca2+ into the cell aopwiki.orgfrontiersin.orgmdpi.com. Therefore, monitoring intracellular calcium levels is a key method for assessing TRPA1 activity upon this compound application.

Calcium Imaging in Cultured Cells and Primary Neuronal Cultures (e.g., Dorsal Root Ganglia Neurons)

Calcium imaging techniques are widely used to visualize and quantify changes in intracellular calcium concentrations in response to this compound. This is performed in various cell types, including cultured cells transfected with TRPA1 and primary neuronal cultures such as dorsal root ganglia (DRG) neurons nih.govapexbt.combiorxiv.org. DRG neurons are particularly relevant as TRPA1 is highly expressed in these sensory neurons apexbt.comresearchgate.net.

Studies using calcium imaging in mouse DRG neurons have shown that this compound strongly activates a significant percentage of these neurons in a light-dependent manner nih.govapexbt.com. For instance, one study reported that this compound activated 33% (35/105) of DRG neurons, and this activation did not occur in the dark nih.govapexbt.com. Calcium imaging in cells transfected with wild-type and mutant hTRPA1 channels has also been used to investigate the role of specific cysteine residues in this compound activation nih.gov.

Correlation of Calcium Influx with TRPA1 Activation

There is a strong correlation between the influx of calcium and the activation of TRPA1 by this compound. The increase in intracellular calcium observed through calcium imaging is a direct consequence of this compound-mediated opening of TRPA1 channels nih.govaopwiki.orgmedchemexpress.com. This calcium influx is a critical step in the downstream signaling pathways initiated by TRPA1 activation mdpi.comfrontiersin.org.

Studies have demonstrated that cells transfected with wild-type hTRPA1 show a strong increase in intracellular calcium levels in response to light and this compound. In contrast, cells transfected with mutations in key cysteine residues (C621S, C633S, C633S/C856S, or a triple cysteine mutant) exhibit a significantly decreased calcium response nih.gov. This provides further evidence that this compound activates TRPA1 through interactions with these specific cysteine residues, leading to calcium influx nih.govresearchgate.netmdpi.com. The calcium influx triggered by this compound-activated TRPA1 can lead to various cellular responses, including neuronal excitation nih.govnih.gov.

Analysis of this compound Activity in Diverse Biological Cell Types

While much research has focused on neuronal TRPA1, investigations have also explored this compound's activity in other cell types expressing this channel. This compound's ability to activate TRPA1 has been demonstrated in various contexts beyond sensory neurons.

For example, this compound has been shown to stimulate cardiomyocyte pacing in both zebrafish hearts in vivo and human stem cell-derived cardiomyocytes in vitro researchgate.netresearchgate.netresearchgate.net. This suggests potential applications for this compound in controlling cardiac activity through TRPA1 researchgate.netresearchgate.net.

Furthermore, this compound has been used to activate TRPA1 in enteroendocrine cells (EECs) in zebrafish larvae, demonstrating its utility in studying TRPA1 function in the gut epithelium biorxiv.org. Light activation of this compound in the intestinal epithelium of zebrafish larvae pretreated with this compound significantly increased intracellular calcium in a subpopulation of EECs, an effect that was absent in TRPA1 mutant larvae biorxiv.org.

Studies have also indicated the presence and functional activation of TRPA1 in rodent somatosensory cortex, and this compound photoswitching has been used to probe TRPA1 function in individual layer 5 (L5) pyramidal neurons in this region royalsocietypublishing.organu.edu.aunih.gov. This expands the understanding of TRPA1's role beyond the peripheral nervous system and highlights this compound's utility in investigating central nervous system function royalsocietypublishing.organu.edu.auresearchgate.netnih.gov.

The activity of this compound has been observed across different species, including zebrafish, mice, and with recombinant human TRPA1 protein, indicating its broad applicability as a TRPA1 research tool nih.govresearchgate.net.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 1365101 tocris.comabcam.comchemicalbook.com |

| HC-030031 | 56642816 chemicalbook.comresearchgate.net |

| Mustard oil (Allyl isothiocyanate) | 5359724 nih.gov |

| Cinnamaldehyde | 637511 nih.gov |

Data Tables

Based on the search results, a representative data point for this compound activity in DRG neurons can be presented in a table.

| Cell Type | Treatment | Light Condition | Activation (%) | Citation |

| Mouse DRG neurons | This compound (100 µM) | Light | 33% (35/105) | nih.govapexbt.commedchemexpress.com |

| Mouse DRG neurons | This compound (100 µM) | Dark | No activation | nih.govapexbt.com |

Another table can illustrate the specificity of this compound for TRPA1 in HEK293T cells.

| Transfected Construct | This compound + Light Activation | Citation |

| hTRPA1 | Yes | nih.govapexbt.com |

| GFP | No | nih.gov |

| TRPV1 | No | nih.gov |

| TRPM8 | No | nih.gov |

A table showing the effect of TRPA1 antagonist on this compound-induced depolarization in cortical neurons.

| Condition | Neuronal Depolarization (ΔVm) | Citation |

| This compound + Light | Significant depolarization | royalsocietypublishing.orgnih.gov |

| This compound + Light + HC-030031 | Significantly reduced | royalsocietypublishing.orgnih.gov |

In Vivo Physiological and Behavioral Modulations by Optovin

Optical Control of Motor Behaviors in Non-Transgenic Vertebrate Models

Optovin has been successfully used to achieve optical control over motor behaviors in non-transgenic vertebrate models, offering a powerful approach for studying neural circuits underlying locomotion. nih.govresearchgate.netresearchgate.netcore.ac.ukmdpi.comanu.edu.au

Zebrafish Larvae and Adult Behavioral Paradigms

Zebrafish, both in their larval and adult stages, have served as key models for investigating this compound's effects on motor behavior. In this compound-treated zebrafish, light exposure elicits vigorous motor excitation. nih.govresearchgate.net This response is dependent on the concentration of this compound and the intensity of the light stimulus. For instance, this compound at concentrations of 1-10 μM increases motor activity in zebrafish embryos significantly above control levels, with an EC50 of 2 μM. researchgate.netmedchemexpress.com this compound-treated animals respond to violet light (387 nm) but not to longer wavelengths like blue (485 nm) or green (560 nm). nih.govresearchgate.net Motor behavior is triggered by stimulus intensities greater than 1.6 μW*mm−2. nih.govresearchgate.net Repeated light pulses can trigger multiple behavioral responses in treated animals. researchgate.net

This compound-induced motor responses in zebrafish larvae are not visually mediated but are instead dependent on TRPA1 expressed in sensory neurons. nih.govresearchgate.netresearchgate.net In larval zebrafish, TRPA1 receptors are found in dorsal root ganglia (DRG), trigeminal neurons, and Rohon-Beard cells, with this compound specifically acting on the TRPA1b paralog in sensory ganglia up to 5 days post-fertilization (dpf). elifesciences.org Studies have utilized this compound to induce repeatable, photo-activated motor responses in 5 dpf larvae with brief light exposures. elifesciences.orgnih.gov

Demonstrated Spatiotemporal Control of Locomotion

This compound enables real-time optical control of neurons in adult wild-type vertebrate animals, allowing for demonstrated spatiotemporal control of locomotion. nih.govresearchgate.netresearchgate.net In spinalized zebrafish, localized illumination of specific regions along the body of this compound-treated animals produced specific tail movements, including dorsal, ventral, and lateral movements, mimicking those used during swimming. nih.govresearchgate.net These movements are likely mediated by the activation of spinal reflex arcs via TRPA1 primarily expressed in sensory neurons. nih.govresearchgate.net This indicates that this compound can be used to control motor activity in paralyzed extremities through localized illumination. nih.govresearchgate.net

Modulation of Nociceptive Responses in Mammalian Systems

This compound has also been shown to modulate nociceptive responses in mammalian systems, particularly in mice, highlighting its potential as a tool for studying pain pathways. nih.govresearchgate.netmedchemexpress.comnih.govtocris.commdpi.com

Behavioral Assays Indicating Nociception in Adult Mice

In adult mice, this compound elicits nociceptive behaviors. nih.govcore.ac.ukmedchemexpress.com Behavioral assays, such as the head-shaking or head-twitch assay, have been used to demonstrate this effect. researchgate.net When this compound was applied to the ear of adult mice, subsequent low-power laser illumination (405 nm) of the treated ear elicited characteristic head shakes or head twitches, with a significant difference observed between this compound-treated and vehicle-treated groups. researchgate.net This indicates that this compound can induce pain-related behaviors in adult mice upon photoactivation. nih.govcore.ac.ukmedchemexpress.com

Specificity of Action on TRPA1-Expressing Nociceptors

This compound's effects on nociception are mediated through its specific action on TRPA1-expressing nociceptors. nih.govmdpi.comnih.gov TRPA1 is a non-selective cation channel predominantly expressed in nociceptive neurons of the dorsal root ganglia (DRG) and trigeminal ganglia. mdpi.comnih.gov this compound activates human TRPA1 in transfected cells and mouse TRPA1 natively expressed in cultured sensory DRG neurons. nih.govmedchemexpress.commdpi.com The photochemical activation of TRPA1 by this compound likely involves structure-dependent photochemical reactions with redox-sensitive cysteine residues in the channel. nih.govresearchgate.netmdpi.com This interaction can lead to cation influx and alteration of membrane potential in neurons. researchgate.net Studies using whole-cell electrophysiology in rodent cortical neurons have further confirmed that this compound activates these neurons via specific interaction with TRPA1, as the neuronal response to light in the presence of this compound is significantly reduced by selective TRPA1 blockers like HC-030031. anu.edu.aunih.gov

Applications in Cardiovascular Physiology

Beyond its effects on motor behavior and nociception, this compound has also shown potential applications in cardiovascular physiology. core.ac.ukmdpi.comanu.edu.au this compound has been demonstrated to stimulate cardiomyocyte pacing in both zebrafish hearts in vivo and human stem cell-derived cardiomyocytes in vitro. researchgate.netresearchgate.netresearchgate.net This suggests a role for TRPA1, and its modulation by this compound, in regulating cardiac activity. Preliminary evidence also suggests that the selective, photosensitive TRPA1 agonist, this compound, may exert a cardioprotective effect against ischemia/reperfusion injury. researchgate.netresearchgate.net

This compound-Mediated Cardiomyocyte Pacing in Zebrafish and Human Stem Cell-Derived Cardiomyocytes

This compound has been demonstrated to stimulate cardiomyocyte pacing in both in vivo zebrafish hearts and in vitro human stem cell-derived cardiomyocytes. researchgate.netresearchgate.netnih.govharvard.educonditionmed.org This effect is mediated through the activation of TRPA1 channels. researchgate.netnih.gov In embryonic zebrafish overexpressing Trpa1a in cardiomyocytes and treated with this compound, optical pacing has been achieved in vivo. researchgate.net Similarly, in human stem cell-derived cardiomyocytes transduced to express zebrafish Trpa1b, this compound, in conjunction with violet light pulses, allowed for cardiomyocyte pacing. harvard.edu This indicates that exogenous expression of zTrpa1b in cardiomyocytes enables artificial pacing of the heart in vivo. harvard.edu

Research has shown that a 1:1 ratio of heart rate to pacing flashes can be maintained across a range of driving frequencies when using a related photo-activated ligand, 4g6, which has a shorter inactivation rate compared to this compound, suggesting the importance of inactivation kinetics for faithful cardiac pacing. harvard.edu The fact that this pacing effect occurs even in non-neuronal cells like cardiomyocytes suggests that no additional neuron-specific component is required for this compound-induced cellular activation, provided TRPA1 is present. harvard.edu

| System | Cell Type | TRPA1 Expression | Observation | Source |

| Zebrafish (in vivo) | Cardiomyocytes | Overexpressed Trpa1a or Exogenous zTrpa1b | Stimulated cardiomyocyte pacing | researchgate.netresearchgate.netnih.govharvard.educonditionmed.org |

| Human Stem Cell-Derived Cardiomyocytes (in vitro) | Cardiomyocytes | Transduced with zTrpa1b | Enabled cardiomyocyte pacing with light pulses | researchgate.netresearchgate.netnih.govharvard.educonditionmed.org |

Cardioprotective Effects against Ischemia/Reperfusion Injury

Studies have indicated that this compound exerts a cardioprotective effect against ischemia/reperfusion injury. researchgate.netdntb.gov.ua While the precise mechanisms are still being investigated, the activation of TRPA1 channels is implicated in cardioprotection. researchgate.netdntb.gov.ua TRPA1-mediated extracellular Ca2+ entry during hypoxic preconditioning could be a potential mechanism recruited by TRPA1 activation for cardioprotective purposes. researchgate.net The availability of dietary and synthetic TRPA1 agonists, such as this compound, may offer new avenues for designing therapeutic approaches for preconditioning medicine. researchgate.net

Ischemia/reperfusion injury involves multiple mechanisms, including impaired mitochondrial function, enhanced inflammatory response, and increased production of reactive oxygen species (ROS). frontiersin.org While the direct role of this compound in modulating these specific pathways in the context of cardioprotection requires further detailed study, its action on TRPA1, a channel sensitive to oxidative stress, is noteworthy. researchgate.net

Structure Activity Relationship Sar Analysis of Optovin Analogs

Systematic Chemical Modifications and Their Impact on Biological Activity

Systematic chemical modifications of Optovin have revealed varying impacts on its biological activity, primarily assessed by its ability to induce light-dependent behavioral responses in model organisms like zebrafish. nih.govresearchgate.netresearchgate.net For instance, replacing the pyridine (B92270) ring with either a benzene (B151609) ring or a methyl group in this compound analogs did not abolish bioactivity, indicating that the pyridine ring is not strictly required for activity. nih.gov However, modifications or removal of the pyrrole (B145914) ring resulted in inactive analogs, suggesting its necessity for the this compound response. nih.gov Modifications to the rhodanine (B49660) ring have also shown varied effects, with some abrogating activity while others, like nitrogen methylation or replacement with a hydantoin (B18101) ring, retain it. nih.govresearchgate.net These studies highlight that this compound's activity is dependent on specific structural features, and modifications can fine-tune the duration of the effect. nih.govresearchgate.net

Identification of Key Structural Features Required for TRPA1 Activation

Research has identified several key structural features within the this compound molecule that are critical for its ability to activate TRPA1 channels. nih.govresearchgate.netresearchgate.net The molecule's activation of TRPA1 is mediated through structure-dependent photochemical reactions with redox-sensitive cysteine residues on the channel. nih.govnih.gov

Importance of the Rhodanine Moiety and its Derivatives

The rhodanine moiety is a significant component of the this compound structure and has been linked to its photoactive properties. nih.govresearchgate.netbiorxiv.orglabmix24.com This ring system is known to absorb light, contributing to this compound's function as a photoactivated TRPA1 agonist. researchgate.netbiorxiv.orglabmix24.com While the rhodanine ring is important, some modifications or replacements, such as with a hydantoin ring, can still retain activity, suggesting some flexibility in this part of the molecule while maintaining the core functional requirement. nih.govresearchgate.net However, certain modifications to the rhodanine structure can lead to a complete loss of the this compound response. nih.govresearchgate.net

Role of Pyridine and Pyrrole Rings in Activity

Studies on this compound analogs have demonstrated the differential importance of the pyridine and pyrrole rings. The pyridine ring appears to be dispensable for this compound activity, as analogs where it is replaced can remain bioactive. nih.gov In contrast, the pyrrole ring, or a close structural analog, is necessary for the this compound response; its removal or replacement with certain groups results in inactive compounds. nih.gov

Influence of Olefinic Linkages on Photochemical Reaction

This compound contains an α,β-unsaturated rhodanine system, which includes an olefin-like compound. anu.edu.au This olefinic linkage is presumed to play a role in the light-activated cysteine alkylation mechanism through which this compound is thought to activate TRPA1. labmix24.com The photochemical reaction mechanism likely involves reversible covalent thioether bonding between TRPA1 and this compound. nih.gov Light excites this compound to a photochemically reactive state that can activate TRPA1, potentially directly or via singlet oxygen. nih.govresearchgate.net The presence and characteristics of the olefinic linkage are therefore crucial for the molecule's light-dependent activity and its interaction with TRPA1 cysteine residues. nih.govanu.edu.aulabmix24.com

Correlation of Structural Features with Response Kinetics and Duration of Effect

The SAR analysis of this compound analogs has revealed that structural features not only influence whether a compound is active but also the kinetics and duration of the TRPA1-mediated response. Different analogs can elicit responses with varying durations, ranging from approximately 1.5 seconds to 9 seconds in behavioral assays. nih.govresearchgate.net This suggests that specific modifications to the this compound structure can fine-tune the temporal characteristics of TRPA1 activation. nih.govresearchgate.net While the exact factors influencing the reversal rate require further analysis, these observations indicate a clear correlation between structural variations and the response kinetics and duration of effect. nih.govresearchgate.net

Strategies for Developing Tunable this compound Derivatives

The insights gained from SAR studies provide a foundation for developing tunable this compound derivatives with tailored properties. By understanding how specific structural modifications impact activity, potency, kinetics, and light sensitivity, researchers can design new analogs with desired characteristics for specific research or potential therapeutic applications. nih.govresearchgate.net The ability to fine-tune the duration of effect through structural changes is a key aspect of developing such tunable derivatives. nih.govresearchgate.net The identification of key structural requirements, such as the necessity of the pyrrole ring and the role of the rhodanine moiety and olefinic linkage in photochemical activation, guides the rational design of novel this compound-like compounds. nih.govanu.edu.aulabmix24.com

Advanced Research Methodologies and Applications Utilizing Optovin

Precision Optopharmacological Control in Neuroscience Research

Optopharmacology, or photopharmacology, utilizes light-sensitive small molecules like Optovin to achieve precise control over specific protein targets, offering a molecular-level understanding of brain function. nih.gov This approach complements traditional optogenetics by providing a means to manipulate endogenous biomolecules. nih.gov

Dissection of Neural Circuitry and Connectivity

Investigating neural circuitry involves mapping connections, monitoring activity, and manipulating specific neuronal populations to understand their function. frontiersin.org this compound, by enabling light-mediated activation of TRPA1-expressing neurons, provides a tool for such manipulation. nih.govresearchgate.net While traditional methods often involve electrical or genetic techniques, this compound's optical control allows for potentially higher spatiotemporal resolution in specific contexts. nih.gov Studies using this compound in spinalized zebrafish, for instance, have demonstrated the ability to elicit specific motor responses by localized illumination of sensory neurons, suggesting its utility in probing spinal reflex arcs and their underlying circuitry. nih.govresearchgate.net

Investigation of Modality Specificity in Nociception

Nociception, the processing of noxious stimuli, involves various sensory modalities. tmc.edu TRPA1 channels, the target of this compound, are known transducers of noxious stimuli, including cold and chemical irritants, and may play a role in mechanical nociception. frontiersin.org this compound's ability to selectively activate TRPA1 allows researchers to investigate the specific contribution of this channel to different forms of nociception. frontiersin.org By optically activating TRPA1-expressing neurons with this compound, researchers can study modality specificity in pain pathways, potentially identifying appropriate peripheral targets for therapeutic strategies. frontiersin.org Studies have shown this compound elicits nociceptive behaviors in adult mice, further supporting its use in this area of research. nih.govresearchgate.net

Integration with Advanced Optical Techniques

This compound's photosensitivity makes it compatible with advanced optical techniques, enhancing the precision and localization of neuronal manipulation.

Highly Localized Excitation via Two-Photon Photoswitching

While single-photon photoswitching of this compound typically uses violet light, achieving highly localized excitation is possible through nonlinear two-photon photoswitching. royalsocietypublishing.organu.edu.au This technique utilizes a near-infrared (NIR) femtosecond pulsed laser, which offers deeper tissue penetration and confines the excitation to a small focal point (approximately 1 µm diameter). royalsocietypublishing.organu.edu.au

| Excitation Method | Light Source | Localization | Tissue Penetration |

| Single-Photon Photoswitching | Violet Light | Less Localized | Shallower |

| Two-Photon Photoswitching | Near-Infrared Femtosecond Laser | Highly Localized | Deeper |

Two-photon photoswitching of this compound has been used to specifically gate TRPA1 channels and activate individual neurons, such as layer 5 (L5) pyramidal neurons in cortical brain slices. royalsocietypublishing.organu.edu.au This allows for precise control over the activity of single cells within a network.

| This compound Concentration (µM) | Two-Photon Laser Wavelength (nm) | Average Power (mW) | Stimulation Duration (ms) | Observed Effect in L5 Pyramidal Neurons | Citation |

| 3 | 720 | 20 | 100 | Depolarization (~1 mV) | researchgate.net |

| 20 | 720 | 20 | 100 | Reliable Action Potential Firing | royalsocietypublishing.organu.edu.au |

Increasing the concentration of this compound can lead to a significant increase in depolarization and even action potential firing in recorded cells upon two-photon photoswitching. royalsocietypublishing.organu.edu.au

Real-Time Optical Control Strategies for Neuronal Manipulation

This compound enables real-time optical control of neurons expressing TRPA1. nih.govresearchgate.netanu.edu.au This is achieved by applying light stimuli to this compound-treated cells or tissues, leading to rapid activation of the TRPA1 channel and subsequent changes in neuronal activity. nih.govresearchgate.net This real-time control is valuable for investigating the dynamic aspects of neuronal signaling and behavior. nih.govresearchgate.net

Application in Specialized In Vivo Preparations (e.g., Spinalized Animals)

This compound has been successfully applied in specialized in vivo preparations, such as spinalized animals, to study the function of neural circuits in isolation from higher brain centers. nih.govresearchgate.netresearchgate.netfrontiersin.org In spinalized zebrafish treated with this compound, localized laser illumination of specific body regions has been shown to produce distinct motor movements, indicating the activation of spinal reflex arcs via sensory neurons expressing TRPA1. nih.govresearchgate.net This demonstrates this compound's utility in controlling motor activity in paralyzed extremities through localized illumination. nih.govnih.gov

| Animal Model | Preparation | This compound Concentration | Light Stimulus | Observed Outcome | Citation |

| Adult Zebrafish | Spinalized | 50 µM | 405 nm Laser | Specific dorsal, ventral, and lateral tail movements | nih.govresearchgate.net |

| Adult Zebrafish | Spinalized | Not specified | 405 nm Laser | Optical control of dorsal fin contraction | researchgate.net |

| Wild-type Zebrafish | Intact Embryos | Not specified | White Light (1s) | Light-dependent motor behaviors | nih.govresearchgate.net |

| Adult Mice | Intact | 15 mM (on the ear) | 405 nm Laser | Elicited nociceptive behaviors | nih.govmedchemexpress.com |

These studies highlight the ability of this compound to provide optical control over endogenous TRPA1 receptors in vivo, even in complex preparations like spinalized animals. nih.govnih.gov

Computational and Theoretical Approaches to Optovin Trpa1 Interactions

Molecular Docking and Binding Affinity Predictions of Optovin to TRPA1

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand) when it binds to a receptor protein, and to estimate the strength of the interaction (binding affinity). For this compound and TRPA1, molecular docking studies aim to identify the specific binding site(s) of this compound on the TRPA1 channel and predict how strongly this compound binds in its different photochemical states.

While direct molecular docking studies specifically detailing this compound's binding to TRPA1 were not extensively found in the provided search results, the principles of molecular docking are widely applied to TRP channels, including TRPA1, to understand ligand-receptor interactions scielo.brresearchgate.netnih.gov. These studies typically involve preparing the protein structure (often obtained from sources like the RCSB Protein Data Bank) and the ligand structure, followed by running docking algorithms to explore potential binding poses and calculate scoring functions that estimate binding affinity scielo.brnih.gov.

Molecular docking studies on TRPA1 with other ligands have indicated that binding can occur at various sites, including within the transmembrane domain and interacting with specific amino acid residues researchgate.netnih.gov. For instance, studies have explored the binding of both agonists and antagonists to TRPA1, identifying key residues involved in these interactions researchgate.netnih.gov. Given that this compound is known to interact with cysteine residues in TRPA1 nih.govnih.govmdpi.com, molecular docking could be used to predict how this compound, particularly in its photoactivated state, might orient itself to react with these specific residues.

Predicted binding affinities are typically expressed as scoring functions or estimated free energies of binding (ΔG), where lower values generally indicate higher binding affinity scielo.br. These computational predictions can guide experimental design and help to elucidate the initial recognition and binding events between this compound and TRPA1.

Molecular docking studies often involve:

Protein Preparation: Cleaning and preparing the 3D structure of the TRPA1 channel, including adding hydrogen atoms and assigning force field parameters. nih.gov

Ligand Preparation: Generating and preparing the 3D structure of this compound, considering its possible conformations and protonation states.

Docking Simulation: Running docking algorithms to sample possible binding poses of this compound within defined binding sites on TRPA1.

Scoring and Analysis: Evaluating the predicted binding poses using scoring functions to rank them based on estimated binding affinity and analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and TRPA1 residues. scielo.br

While specific data tables from this compound-TRPA1 docking were not retrieved, general TRPA1 docking studies provide a framework. For example, studies on other TRPA1 ligands have reported binding energies in the range of -5 to -10 kcal/mol, indicating favorable binding interactions scielo.br.

Quantum Chemical Studies of this compound's Photochemical Activation Pathways

Quantum chemical methods are essential for understanding the electronic structure and reactivity of molecules, particularly in processes involving light absorption and chemical transformations, such as the photochemical activation of this compound. This compound's function relies on a light-activated intermediate that reacts with TRPA1 apexbt.commdpi.com. Quantum chemistry can provide detailed insights into this process.

Quantum chemical calculations can be used to:

Determine the electronic states of this compound: Calculate the ground and excited electronic states of this compound and how they are affected by light absorption.

Map potential energy surfaces: Study the energy profiles of possible photochemical reactions, identifying transition states and intermediates.

Investigate the mechanism of photoisomerization or photoreaction: Elucidate the step-by-step process by which this compound is transformed upon light exposure.

Analyze the reactivity of the photoactivated intermediate: Determine the electronic properties and potential reaction pathways of the transient species that interacts with TRPA1.

This compound is described as a photoswitchable rhodanine (B49660) derivative mdpi.com. Photoswitches often undergo isomerization upon light absorption, changing their conformation and potentially their reactivity researchgate.netnih.gov. While the exact photochemical mechanism of this compound wasn't fully detailed in the search results, it is known to involve a light-activated intermediate that forms a reversible covalent thioether bond with cysteine residues on TRPA1 apexbt.comnih.govmdpi.com.

Quantum chemical studies could model the absorption of light by this compound, leading to an excited state. From this excited state, the molecule could undergo a transformation (e.g., bond cleavage or rearrangement) to form a reactive intermediate. These calculations can predict the feasibility of different reaction pathways and the stability of the intermediate. The interaction of this intermediate with the thiol groups of cysteine residues on TRPA1 could then be investigated using combined quantum mechanics/molecular mechanics (QM/MM) approaches.

Such studies would typically involve:

Geometry Optimization: Determining the stable 3D structures of this compound in its ground and relevant excited states.

Spectroscopic Calculations: Predicting the absorption spectrum of this compound to understand its light sensitivity (e.g., to violet light as mentioned in research) nih.gov.

Reaction Pathway Calculations: Identifying transition states and calculating activation energies for possible photochemical transformations.

Analysis of Electronic Properties: Examining charge distribution and frontier molecular orbitals to understand the reactivity of the photoactivated species.

Although specific quantum chemical data for this compound's photochemical activation were not retrieved, the principle of using these methods to study photoswitchable molecules and their reactions with biological targets is well-established researchgate.netnih.gov.

Molecular Dynamics Simulations of the this compound-TRPA1 Complex and Conformational Changes

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, such as protein-ligand complexes, at an atomic level. MD simulations can provide insights into the dynamic interactions between this compound and TRPA1, the stability of the complex, and the conformational changes in the TRPA1 channel upon this compound binding and photoactivation.

For the this compound-TRPA1 complex, MD simulations can be used to:

Investigate the stability of the binding pose: Assess how the this compound-TRPA1 complex behaves over time in a dynamic environment (e.g., a lipid bilayer and explicit solvent).

Study the interactions at the binding site: Analyze the specific atomic interactions (e.g., hydrogen bonds, hydrophobic contacts, covalent bonds) between this compound and TRPA1 residues and how they evolve over time.

Observe conformational changes in TRPA1: Monitor how the binding of this compound, particularly after photoactivation and covalent modification, affects the structure and dynamics of the TRPA1 channel, including movements of transmembrane helices and intracellular domains. mdpi.commdpi.com

Explore the mechanism of channel gating: Relate the observed conformational changes to the opening or closing of the TRPA1 ion channel pore.

This compound is known to activate TRPA1 through covalent modification of cysteine residues nih.govnih.govmdpi.com. MD simulations can model the formation of this covalent bond and its impact on the surrounding protein structure. Changes in the conformation of the N-terminal region and the S1-S4 domain of TRPA1 have been suggested to be involved in activation by electrophiles mdpi.com. MD simulations can capture these types of dynamic changes.

Studies on other TRP channels, such as TRPV1, have utilized MD simulations to understand activation mechanisms and conformational changes, including the movement of transmembrane helices and the TRP helix mdpi.com. Similar approaches can be applied to the this compound-TRPA1 complex.

MD simulations typically involve:

System Setup: Preparing the simulation system, including the this compound-TRPA1 complex embedded in a lipid bilayer and surrounded by explicit water molecules and ions.

Force Field Selection: Choosing appropriate force fields to describe the interactions between all atoms in the system. researchgate.net

Simulation Run: Running the simulation for a sufficient duration to capture relevant dynamic events.

Trajectory Analysis: Analyzing the simulation trajectory to extract information on protein and ligand conformations, distances between residues, interaction energies, and the dynamics of channel gating. mdpi.comresearchgate.net

While specific MD simulation data for this compound-TRPA1 were not detailed in the search results, the application of MD to study the conformational dynamics of TRPA1 and its interactions with ligands is a relevant and powerful approach mdpi.commdpi.com. These simulations can provide crucial insights into how this compound's binding and photochemical reaction lead to TRPA1 channel activation at a mechanistic level.

Data from MD simulations can include:

Distances between specific residues or domains to track conformational changes. mdpi.com

Analysis of hydrogen bond formation and breaking.

Calculation of solvent accessible surface area.

Analysis of pore radius profiles to understand channel gating.

The integration of molecular docking, quantum chemical studies, and molecular dynamics simulations provides a comprehensive theoretical framework for understanding the interaction of this compound with TRPA1, from initial binding and photochemical activation to the resulting dynamic conformational changes that lead to channel gating.

Translational Perspectives and Therapeutic Implications of Optovin

Advantages over Conventional Optogenetics in Non-Genetic Settings

Conventional optogenetics is a powerful technique that allows for high-resolution optical control of neuronal activity. nih.govnih.govnih.gov However, it fundamentally relies on the genetic expression of exogenous photoreceptors, such as microbial opsins, in the target cells or organisms. nih.govnih.govnih.govuchicagomedicine.orgnih.govfrontiersin.orgnih.gov This requirement for genetic modification presents a significant limitation for applications in non-transgenic systems, including potential human therapies, due to the complexities and challenges associated with gene delivery and expression in clinical settings. nih.govuchicagomedicine.orgfrontiersin.org

Optovin offers a distinct advantage in this regard as it enables light-mediated control of endogenous TRPA1 receptors in wild-type animals and human cells without the need for genetic modification. nih.govnih.govnih.gov This small-molecule approach bypasses the technical hurdles and regulatory considerations associated with gene therapy, making it potentially more readily applicable in non-genetic settings and facilitating research in a wider range of model organisms and potentially in humans. nih.govuchicagomedicine.orgfrontiersin.orgnih.gov For instance, this compound has been shown to enable repeated photoactivation of motor behaviors in wild-type zebrafish and mice, demonstrating its utility in non-transgenic in vivo systems. nih.govnih.govresearchgate.netnih.govmdpi.com

Potential for Non-Transgenic Therapeutic Modalities in Humans

The ability of this compound to activate human TRPA1 suggests its potential for therapeutic applications in humans without requiring genetic modification. nih.govnih.gov While conventional optogenetics faces substantial challenges in clinical translation due to the necessity of gene delivery and potential immunogenicity of exogenous proteins, this compound's small-molecule nature could simplify its administration and reduce associated risks. nih.govfrontiersin.org Studies have demonstrated this compound's activity on human TRPA1 expressed in transfected cells and on human stem cell-derived cardiomyocytes, indicating its potential to modulate human physiological processes. nih.govresearchgate.netmedchemexpress.comconditionmed.orgresearchgate.net

The concept of using small molecules to confer light sensitivity to endogenous targets, sometimes referred to as optopharmacology or photopharmacology, is gaining traction as a non-genetic alternative for achieving optical control over biological processes. researchgate.netnih.govmdpi.com this compound represents an early example of this approach, offering a light-based strategy to control endogenous TRPA1 receptors in vivo with potential clinical applications. nih.govnih.gov Further chemical optimization of this compound and similar compounds will be necessary to enhance their properties for therapeutic use, including considerations for specificity, potency, and pharmacokinetics. nih.gov

Targeting TRPA1-Related Pathologies (e.g., Neuropathic Pain, Chronic Inflammation, Migraine)

TRPA1 channels are expressed in primary sensory neurons and play a significant role in the detection of noxious stimuli and the mediation of inflammatory responses. frontiersin.orgresearchgate.netnih.gov They are implicated in the pathophysiology of various conditions, including neuropathic pain, chronic inflammation, and migraine. frontiersin.orgresearchgate.netnih.govmdpi.commdpi.com TRPA1 can be activated by a range of stimuli, including environmental irritants, endogenous reactive species, and inflammatory mediators. researchgate.netnih.gov

Given this compound's specific action as a photoactivated TRPA1 agonist, it holds potential for therapeutic intervention in these TRPA1-related pathologies. By enabling light-controlled activation of TRPA1, this compound could offer a means to precisely modulate neuronal activity and inflammatory signaling involved in pain and inflammation. Research indicates that TRPA1 antagonists may be beneficial in treating inflammatory and neuropathic pain and migraine. researchgate.netnih.gov While this compound is an agonist, its light-dependent activation allows for controlled stimulation, which could be explored for specific therapeutic strategies, potentially in conditions where controlled, localized TRPA1 activation is desired or as a tool to study the role of TRPA1 in disease progression. For example, direct activation of TRPA1 on the cervical vagus nerve by this compound has been shown to reduce systemic inflammation in an animal model. frontiersin.org The ability to activate TRPA1 with spatial and temporal precision using light and this compound could provide a novel approach to investigate and potentially treat these complex conditions.

Research findings related to this compound's effects on TRPA1 and associated responses include:

| Model System | This compound Concentration | Light Stimulus | Observed Effect | Citation |

| Zebrafish embryos | 1-10 μM | Light | Increased motor activity (EC₅₀ = 2 μM) | medchemexpress.com |

| Dorsal root ganglia (DRG) neurons (mouse) | 100 μM | Light | Strong activation in 33% of neurons | medchemexpress.com |

| HEK293T cells transfected with human TRPA1 | 10 μM | Light | Activation of hTRPA1 | medchemexpress.comresearchgate.net |

| Adult mice (on the ear) | 15 mM (20 μL) | 405 nm laser | Elicited nociceptive behaviors | merckmillipore.com |

| Zebrafish hearts (in vivo) | Not specified | Light | Stimulated cardiomyocyte pacing | researchgate.netconditionmed.orgresearchgate.net |

| Human stem cell-derived cardiomyocytes (in vitro) | Not specified | Light | Stimulated cardiomyocyte pacing | researchgate.netconditionmed.orgresearchgate.net |

| Rat somatosensory cortex L5 pyramidal neurons | Various | NIR fs-pulsed laser | Localized and temporally precise modulation of activity via TRPA1 photoswitching | royalsocietypublishing.org |

These data highlight this compound's capacity to activate TRPA1 across different species and cell types upon light stimulation, underscoring its potential as a research tool and a basis for developing light-activated therapeutic strategies for TRPA1-mediated conditions.

Considerations for Biomedical Development of Rhodanine-Containing Compounds

This compound's chemical structure includes a rhodanine (B49660) ring. nih.govmerckmillipore.comresearchgate.netebi.ac.ukbiorxiv.orgsmolecule.com Rhodanine-containing compounds are a class of heterocyclic molecules that have been explored for various biological activities. mdpi.com While the rhodanine moiety contributes to this compound's photoactive properties, the biomedical development of rhodanine-containing compounds requires careful consideration. nih.govbiorxiv.org Some rhodanine-containing compounds have been characterized as potentially reactive, which could pose challenges for clinical development. nih.gov Currently, only a limited number of rhodanine-containing compounds are in clinical use. nih.gov

Structure-activity relationship analysis of this compound analogs has shown that modifications to the rhodanine ring can significantly impact biological activity and the duration of effects. nih.govresearchgate.net For instance, certain modifications to the rhodanine ring can abrogate the this compound response, while others, such as nitrogen methylation or replacement with a hydantoin (B18101) ring, can retain activity with varying durations. nih.govresearchgate.net

| Rhodanine Modification/Replacement | Effect on this compound Activity | Duration of Effect | Citation |

| Modifications (compounds 6c2, 6c3) | Abrogate response | N/A | nih.govresearchgate.net |

| Nitrogen methylation | Retains activity | Varies (1.5s to 9s) | nih.govresearchgate.net |

| Replacement with hydantoin | Retains activity | Varies (1.5s to 9s) | nih.govresearchgate.net |

This suggests that careful chemical optimization of the rhodanine core and flanking groups is crucial to develop this compound-like compounds with improved pharmacological properties, reduced reactivity, and tailored activity profiles for specific therapeutic applications. nih.gov The unique structural features of this compound, including the pyridine (B92270), pyrrole (B145914), and rhodanine rings, contribute to its biological activity, and understanding the role of each moiety is essential for rational drug design. nih.govresearchgate.netsmolecule.com

Challenges and Future Directions in Optovin Research

Further Elucidation of Mechanistic Complexities and Deactivation Pathways

Understanding the precise molecular mechanism by which Optovin activates TRPA1 upon illumination is crucial for optimizing its use and developing new derivatives biorxiv.org. Current research suggests that this compound activates TRPA1 through a photoactivated intermediate that reacts with redox-sensitive cysteine residues in the channel apexbt.comnih.govmedkoo.com. Specifically, it is thought to form a reversible covalent thioether bond with key cysteine residues, including Cys 621, 633, and 856 mdpi.comresearchgate.net. The photochemical reaction likely involves the generation of singlet oxygen, although it appears TRPA1 is not simply responding to singlet oxygen alone, suggesting a more complex interaction nih.govresearchgate.net.

Further research is needed to fully characterize the intermediate states and the detailed steps of the photochemical reaction and subsequent interaction with TRPA1 biorxiv.org. Additionally, while the activation is rapid, the deactivation of the channel depends on the spontaneous reversal of the covalent modification, which occurs on a timescale of seconds nih.govgoogle.com. Elucidating the factors influencing this reversal rate and exploring mechanisms for light-controlled deactivation are important challenges nih.govnih.govgoogle.com. Developing a system that allows for rapid, light-controlled activation and deactivation would significantly enhance the temporal precision of this compound-based interventions nih.govgoogle.com.

Development of Novel this compound Derivatives with Enhanced Specificity, Potency, or Optical Properties

The development of novel this compound derivatives is a key area for future research to overcome current limitations and expand its utility biorxiv.org. Modifying the chemical structure of this compound can potentially lead to compounds with improved properties, such as enhanced specificity for TRPA1 or specific TRPA1 isoforms, increased potency, or altered optical characteristics biorxiv.org.

Initial studies have shown that structural features of this compound derivatives can influence the duration of the activation effect after illumination ceases nih.gov. For example, some derivatives sustain excitation for longer periods than others nih.gov. Future work can focus on designing derivatives with tailored kinetics, allowing for fine-tuned control over TRPA1 activity nih.gov.

Furthermore, developing derivatives that respond to different wavelengths of light, particularly red or near-infrared light, would be advantageous for in vivo applications nih.govmdpi.com. Longer wavelengths penetrate tissues more effectively and cause less photodamage, which is crucial for applications in deeper tissues or in humans nih.govmdpi.com. Identifying compounds functionally related to this compound that also produce non-visual photosensation via TRPA1 is an ongoing effort, with screenings of chemical libraries identifying structurally diverse hits biorxiv.orgbiorxiv.org.

Exploration of Expanded Biological Applications and New Target Modalities

This compound's ability to control TRPA1 activity with light opens up possibilities for exploring expanded biological applications beyond its initial use in studying neuronal activity and pain nih.govnih.govebi.ac.uk. TRPA1 channels are involved in a wide range of physiological and pathophysiological processes, including inflammation, itch, respiratory diseases, and cardiovascular function nih.govresearchgate.netacs.org.

Future research can investigate the potential of this compound and its derivatives as tools to study and manipulate TRPA1 activity in these diverse contexts researchgate.net. For example, this compound has shown promise in stimulating cardiomyocyte pacing in vitro and in zebrafish hearts, suggesting potential applications in cardiovascular research researchgate.net. Exploring its effects on other TRP channels or even entirely different protein targets through chemical modifications represents another avenue for expanding its utility selleckchem.com. The use of this compound in studying central mechanisms underlying nociceptive transmission in preclinical animal models is also an active area mdpi.com.

Advancements in In Vivo Delivery and Targeted Illumination Strategies

Effective delivery of this compound to the target tissue or cells and precise illumination strategies are critical for successful in vivo applications apexbt.comsfn.org. In model organisms like zebrafish embryos, compounds can be easily absorbed from the water researchgate.netfrontiersin.org. However, for applications in adult animals or potential therapeutic use in humans, more sophisticated delivery methods are required nih.govmdpi.com.

Research is needed to develop targeted delivery systems that can efficiently transport this compound to specific TRPA1-expressing cells or tissues while minimizing off-target effects nih.gov. This could involve encapsulation in nanoparticles or conjugation to targeting moieties.

Furthermore, advancements in targeted illumination strategies are essential for achieving spatiotemporal control over TRPA1 activation in vivo apexbt.comsfn.org. This includes the development of minimally invasive light delivery methods, such as implantable optical fibers or wireless light sources, that can precisely illuminate the target area sfn.orgstanford.edunih.gov. Combining targeted delivery with advanced illumination techniques will be crucial for realizing the full potential of this compound in research and therapeutic settings.

Comprehensive Preclinical Evaluation and Long-Term Safety Profiles

Before this compound or its derivatives can be considered for clinical applications, comprehensive preclinical evaluation is necessary to assess their efficacy and safety apexbt.comnih.gov. While initial studies in zebrafish and mice have provided valuable insights into this compound's behavioral effects and lack of apparent long-term toxicity over short exposure periods, more extensive analysis is required nih.gov.

Future research should include detailed pharmacokinetic and pharmacodynamic studies to understand how this compound is absorbed, distributed, metabolized, and excreted in different organisms nih.gov. Long-term toxicity studies in relevant animal models are essential to identify any potential adverse effects of chronic exposure or repeated light stimulation nih.gov. Evaluating the safety of this compound-like compounds in humans will require thorough investigation nih.gov.

Integration with Systems Biology and Multi-Omics Analyses for Holistic Understanding

Integrating this compound-based studies with systems biology and multi-omics approaches can provide a more holistic understanding of TRPA1 function and the effects of its photoactivation frontiersin.org. Combining this compound-mediated TRPA1 activation with techniques such as transcriptomics, proteomics, and metabolomics can reveal the downstream molecular pathways and networks influenced by TRPA1 activity frontiersin.org.

This integrated approach can help to identify novel genes, proteins, or metabolites that are regulated by TRPA1, providing deeper insights into its role in various biological processes and disease states frontiersin.org. Such comprehensive analyses can also help to identify potential off-target effects of this compound and guide the development of more specific derivatives frontiersin.org. By combining precise optical control with large-scale molecular profiling, researchers can gain a more complete picture of the complex biological systems in which TRPA1 is involved.

Q & A

Q. What is the molecular mechanism by which Optovin activates TRPA1 channels?